molecular formula C8H12ClNO2 B1266767 Ethanol, 2-(4-aminophenoxy)-, hydrochloride CAS No. 61886-41-7

Ethanol, 2-(4-aminophenoxy)-, hydrochloride

Cat. No.: B1266767
CAS No.: 61886-41-7
M. Wt: 189.64 g/mol
InChI Key: UXSSTDOZPRSAKX-UHFFFAOYSA-N
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Description

Ethanol, 2-(4-aminophenoxy)-, hydrochloride is a chemical compound with the molecular formula C8H11NO2.ClH and a molecular weight of 189.64. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenoxy group attached to an ethanol backbone, with a hydrochloride salt form to enhance its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(4-aminophenoxy)-, hydrochloride typically involves the reaction of 4-aminophenol with ethylene oxide in the presence of a base to form 2-(4-aminophenoxy)ethanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include controlled temperatures and pH levels to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The final product is subjected to rigorous quality control measures, including purity analysis and stability testing .

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(4-aminophenoxy)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Nitro or imino derivatives.

    Reduction: Stable amine derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

Ethanol, 2-(4-aminophenoxy)-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-(4-aminophenoxy)-, hydrochloride involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

  • Ethanol, 2-(4-nitrophenoxy)-, hydrochloride
  • Ethanol, 2-(4-methoxyphenoxy)-, hydrochloride
  • Ethanol, 2-(4-chlorophenoxy)-, hydrochloride

Comparison: Ethanol, 2-(4-aminophenoxy)-, hydrochloride is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. Compared to its nitro, methoxy, and chloro analogs, the amino derivative exhibits different redox properties and interaction profiles with biological targets, making it valuable for specific research applications .

Properties

IUPAC Name

2-(4-aminophenoxy)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4,10H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSSTDOZPRSAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069518
Record name Ethanol, 2-(4-aminophenoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61886-41-7
Record name Ethanol, 2-(4-aminophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61886-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(4-aminophenoxy)-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061886417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(4-aminophenoxy)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-(4-aminophenoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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